Tilbroquinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

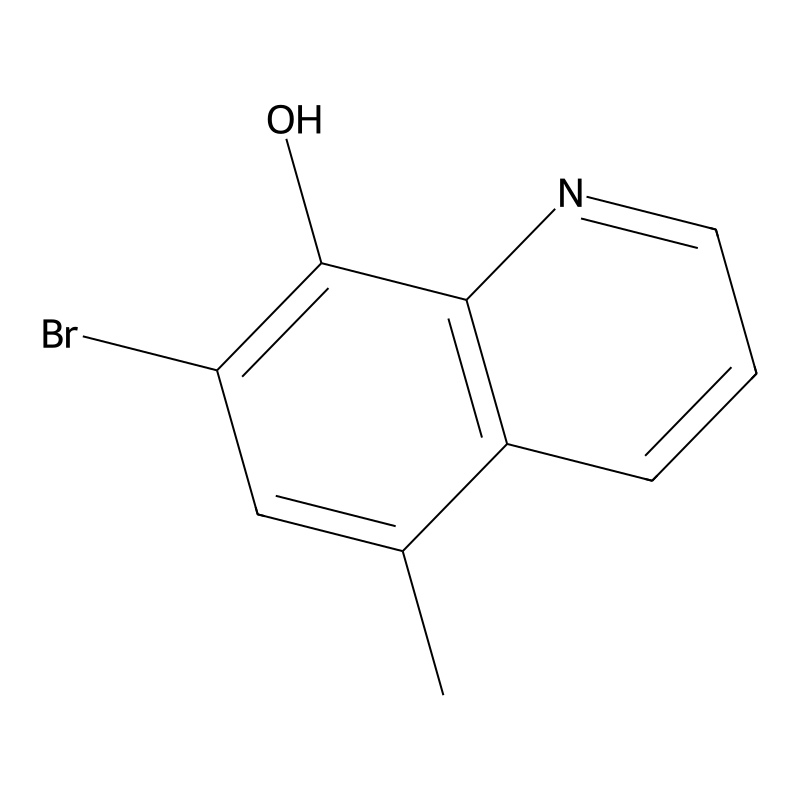

Tilbroquinol (CAS 7175-09-9): A Halogenated 8-Hydroxyquinoline for Localized Intestinal Applications

Tilbroquinol is a halogenated derivative of 8-hydroxyquinoline, a compound class known for potent antimicrobial and chelating properties. Specifically, it is 7-bromo-5-methyl-8-quinolinol, a structure that confers activity as an intestinal antiseptic. Its primary and most established use is in the treatment of intestinal amoebiasis, where its efficacy is intended to be localized to the gastrointestinal tract. Unlike broad-spectrum antibiotics, the value proposition of halogenated quinolines like Tilbroquinol is often tied to their specific antimicrobial spectrum and pharmacokinetic profile.

References

- Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 6, 135-141.

- Gupta, R., Luxami, V., & Paul, K. (2021). Insights of 8-hydroxyquinolines: a novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65592, Tilbroquinol. Retrieved April 24, 2026.

Substituting Tilbroquinol with other halogenated 8-hydroxyquinolines, such as the close analog Clioquinol (5-chloro-7-iodo-8-quinolinol), is inadvisable due to critical differences in pharmacokinetics and safety profiles. Clioquinol was withdrawn from oral use in many markets due to neurotoxicity (subacute myelo-optic neuropathy, or SMON), which was linked to its significant systemic absorption from the intestine. Tilbroquinol's continued, albeit limited, approval specifically for intestinal amoebiasis suggests a more localized action with a different absorption and safety profile. This distinction in systemic exposure versus localized intestinal activity makes these compounds non-interchangeable for applications where minimizing systemic toxicity is a primary concern.

References

- Tsubaki, T., Honma, Y., & Hoshi, M. (1971). Neurological syndrome associated with clioquinol. The Lancet, 297(7701), 696-697.

- Cereda, C., & Cilia, R. (2010). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Current Drug Targets, 11(9), 1148-1156.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65592, Tilbroquinol. Retrieved April 24, 2026.

Divergent Safety & Regulatory Profiles Indicate Lower Systemic Absorption vs. Clioquinol

The most critical differentiator for procurement is the implied safety profile related to systemic absorption. Clioquinol was withdrawn from oral use due to its association with subacute myelo-optic neuropathy (SMON), a consequence of its absorption from the GI tract. In contrast, Tilbroquinol's specific and continued use in some regions for intestinal amoebiasis points to a profile more suited for localized action within the gut. Studies in rats confirm that Clioquinol is readily absorbed from the small intestine and undergoes first-pass metabolism, with plasma concentrations of metabolites exceeding the parent drug. The divergent clinical histories provide strong evidence that Tilbroquinol is not a direct substitute for Clioquinol in applications demanding minimal systemic exposure.

| Evidence Dimension | Regulatory Status & Implied Systemic Exposure |

| Target Compound Data | Approved for localized intestinal amoebiasis in specific markets, implying a profile of lower systemic absorption or a different toxicity profile. |

| Comparator Or Baseline | Clioquinol (Comparator): Withdrawn from oral use in many markets due to neurotoxicity linked to systemic absorption. |

| Quantified Difference | Qualitative but definitive: Different regulatory outcomes based on safety profiles linked to systemic exposure. |

| Conditions | Clinical use and historical regulatory data for oral intestinal antiseptic applications. |

For any application requiring an intestinal antiseptic, minimizing systemic absorption to avoid toxicity is a primary material selection criterion.

Structural Uniqueness: 7-Bromo-5-Methyl Substitution Creates a Distinct Profile from Chloro-Iodo Analogs

The specific pattern of halogen and alkyl substitution on the 8-hydroxyquinoline core is a known determinant of antimicrobial potency and spectrum. Tilbroquinol possesses a 7-bromo and 5-methyl substitution. This is structurally distinct from its common comparator Clioquinol, which has 5-chloro and 7-iodo substitutions. Research on halogenated 8-hydroxyquinolines demonstrates that these seemingly minor changes significantly alter bioactivity; for instance, halogenation at these positions was shown to enhance activity against Gram-negative bacteria compared to the parent compound. Therefore, selecting Tilbroquinol provides a specific structure-activity profile that cannot be replicated by other commercially available analogs.

| Evidence Dimension | Molecular Structure and Substitution Pattern |

| Target Compound Data | 7-bromo, 5-methyl substitution. |

| Comparator Or Baseline | Clioquinol (Comparator): 5-chloro, 7-iodo substitution. |

| Quantified Difference | Fundamentally different atomic substitutions at two key positions on the quinoline ring. |

| Conditions | Standard chemical structure analysis. |

This structural difference is the basis for the compound's unique pharmacokinetic and antimicrobial profile, justifying its selection for specific research or formulation needs where the performance of other analogs is inadequate.

Development of Next-Generation, Locally-Acting Gastrointestinal Antiseptics

For projects focused on formulating treatments for intestinal infections (e.g., amoebiasis, protozoal diarrhea) where minimizing systemic drug load and associated toxicity is a primary design constraint. The evidence suggesting a lower systemic absorption profile compared to analogs like Clioquinol makes Tilbroquinol a critical starting point or benchmark compound.

Structure-Activity Relationship (SAR) Studies on Halogenated Quinolines

In medicinal chemistry research aimed at understanding how specific halogen (Bromine vs. Iodine/Chlorine) and alkyl substitutions impact absorption, metabolism, toxicity, and antimicrobial spectrum. Tilbroquinol serves as an essential tool compound, providing a unique data point compared to more widely studied analogs.

Reference Standard for in vitro Screening against Intestinal Pathogens

As a positive control or reference compound in screening assays against *Entamoeba histolytica* and other relevant intestinal protozoa or bacteria. Its established, albeit limited, clinical use for this purpose provides a validated baseline for evaluating new chemical entities.

References

- Cereda, C., & Cilia, R. (2010). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Current Drug Targets, 11(9), 1148-1156.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65592, Tilbroquinol. Retrieved April 24, 2026.

- Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 6, 135-141.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AA - Hydroxyquinoline derivatives

P01AA05 - Tilbroquinol

Other CAS

Wikipedia

Dates

2: Desoubeaux G, Chaussade H, Thellier M, Poussing S, Bastides F, Bailly E, Lanotte P, Alison D, Brunereau L, Bernard L, Chandenier J. Unusual multiple large abscesses of the liver: interest of the radiological features and the real-time PCR to distinguish between bacterial and amebic etiologies. Pathog Glob Health. 2014 Jan;108(1):53-7. doi: 10.1179/2047773213Y.0000000121. Epub 2013 Dec 19. PubMed PMID: 24548161; PubMed Central PMCID: PMC4083168.

3: Fleck LE, North EJ, Lee RE, Mulcahy LR, Casadei G, Lewis K. A screen for and validation of prodrug antimicrobials. Antimicrob Agents Chemother. 2014;58(3):1410-9. doi: 10.1128/AAC.02136-13. Epub 2013 Dec 16. PubMed PMID: 24342644; PubMed Central PMCID: PMC3957891.

4: Guyon C, Greve E, Hag B, Cuilleron M, Jospe R, Nourrisson C, Raberin H, Tran Manh Sung R, Balique JG, Flori P. [Amebic liver abscess and late recurrence with no travel in an endemic area]. Med Sante Trop. 2013 Jul-Sep;23(3):344-6. doi: 10.1684/mst.2013.0189. French. PubMed PMID: 24026002.

5: Caroli-Bosc FX, Chichmanian RM, Caumes E, Saint-Paul MC, Marty P, Demarquay JF, Hastier P, Delmont JP. [Acute hepatitis caused by the combination of tiliquinol and tilbroquinol (Intétrix)]. Gastroenterol Clin Biol. 1996;20(6-7):605-6. French. PubMed PMID: 8881577.

6: Bougoudogo F, Fournier JM, Dodin A. [In vitro sensitivity of Vibrio cholerae serotype 0:139 to an intestinal antiseptic tiliquinol-tilbroquinol combination]. Bull Soc Pathol Exot. 1994;87(1):38-40. French. PubMed PMID: 8003903.

7: Bougoudogo F, Fournier JM, Gastellu-Etchegorry M, Guillou M, Dodin A. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics]. Bull Soc Pathol Exot. 1992;85(2):136-41. French. PubMed PMID: 1327350.

8: Michel-Briand Y, Laporte JM, Plesiat P, Sansonetti PJ. [The role of 4-quinolones and antibiotics in the elimination of virulence plasmids of Enterobacteriaceae]. Pathol Biol (Paris). 1987 Dec;35(10 Pt 2):1386-8. French. PubMed PMID: 3325901.

9: Michel-Briand Y, Laporte JM, Couetdic G, Sansonetti PJ. Elimination of a virulence plasmid from Shigella sonnei and Escherichia coli by antibiotics. Ann Inst Pasteur Microbiol. 1986 Nov-Dec;137B(3):291-5. PubMed PMID: 3318870.

10: Basdevant A, Soffer M, Saragoussi JJ, Raison J, Pouillon M, Guy-Grand B. [Neuropathy and ocular involvement following prolonged use of tilbroquinol and tiliquinol]. Rev Med Interne. 1985 Jan;6(1):65-7. French. PubMed PMID: 3923584.

11: Soffer M, Basdevant A, Sarragoussi JJ, Raison J, Guy-Grand B. Oxyquinoline toxicity. Lancet. 1983 Mar 26;1(8326 Pt 1):709. PubMed PMID: 6132067.

Explore Compound Types